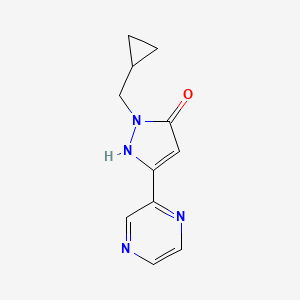

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c16-11-5-9(10-6-12-3-4-13-10)14-15(11)7-8-1-2-8/h3-6,8,14H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXPLRBVDCBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H15N5 |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098051-24-0 |

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with various biological targets, such as enzymes and receptors. Notably, they may undergo methylation at the nitrogen atoms in their pyrazine or pyrazole rings, which could influence their activity and interactions within biological systems .

Biological Activities

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These activities include:

- Anticancer Activity : Some studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The potential for this compound to act as an anticancer agent is under investigation, particularly regarding its effects on tumor growth and metastasis .

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, which may be applicable to this compound as well. This could involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

- Antimicrobial Properties : There is emerging evidence that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases .

Case Studies

Recent research has highlighted the biological activities of pyrazole-containing compounds:

- Anticancer Studies : A study examined the effects of various pyrazole derivatives on cancer cell lines, demonstrating that certain modifications in structure significantly enhanced their cytotoxicity against breast cancer cells. The study suggested that the incorporation of cyclopropyl groups could improve the selectivity and potency of these compounds against specific cancer types .

- Enzyme Inhibition : Another investigation focused on the inhibition of cyclooxygenase enzymes by pyrazole derivatives, showing promising results for anti-inflammatory applications. The study noted that structural variations influenced the binding affinity and selectivity for COX enzymes .

- Antimicrobial Activity : A review highlighted various pyrazole derivatives with demonstrated activity against bacterial strains, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for the development of diverse chemical libraries that can be utilized in drug discovery and material science.

Table 1: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Cyclization | Involves forming the pyrazole ring from suitable precursors. |

| Substitution | Replacement of functional groups to create derivatives. |

| Oxidation | Addition of oxygen or removal of hydrogen to modify structure. |

Biological Research

The compound is being investigated for its interactions with various biological systems. Its structural features make it suitable for studying enzyme interactions and receptor binding.

Case Study: Enzyme Inhibition

Research indicates that similar compounds have shown promise as enzyme inhibitors, potentially leading to therapeutic applications in treating diseases linked to enzyme overactivity.

Medicinal Chemistry

In medicinal chemistry, the compound is evaluated for potential therapeutic effects against conditions such as cancer, inflammation, and infectious diseases. Preliminary studies suggest that it may exhibit anti-inflammatory properties.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Cancer | Induction of apoptosis | |

| Inflammation | Inhibition of pro-inflammatory cytokines | |

| Infectious Diseases | Antimicrobial activity |

Industrial Applications

The unique properties of this compound make it valuable in the development of new materials, such as polymers and coatings. Its stability and reactivity can enhance the performance characteristics of industrial products.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Coatings | Improves durability and resistance |

| Polymers | Enhances mechanical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.